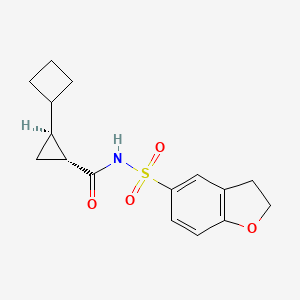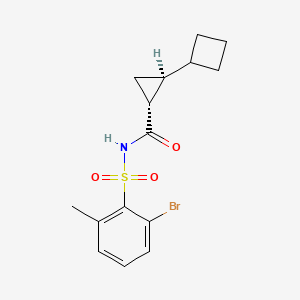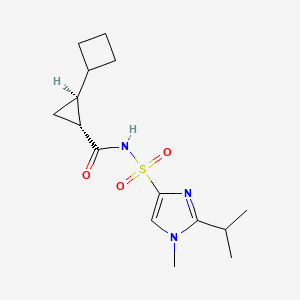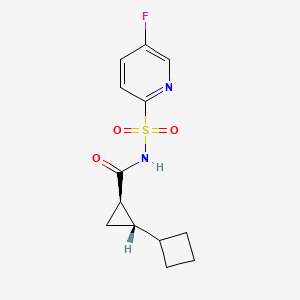![molecular formula C18H23N3O2 B7339151 N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide](/img/structure/B7339151.png)
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide, also known as MMCC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMCC is a derivative of indole-2-carboxamide and has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In the brain, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable compound for biochemical and physiological studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide research include investigating its mechanism of action and potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide involves the reaction of indole-2-carboxylic acid with N-methyl-4-methylcyclohexanecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11-3-5-12(6-4-11)17(22)20-14-7-8-15-13(9-14)10-16(21-15)18(23)19-2/h7-12,21H,3-6H2,1-2H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWOMQIRNGJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)




![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine](/img/structure/B7339118.png)
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
![(3R)-N-cyclopropyl-2-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339138.png)
![1-[3-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]phenyl]triazole-4-carboxylic acid](/img/structure/B7339155.png)
![1-[(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7339158.png)

![3-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]-2-(4-fluorophenyl)propanoic acid](/img/structure/B7339175.png)
